

# N-(4-Methoxy-2-nitrophenyl)acetamide physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(4-Methoxy-2-nitrophenyl)acetamide

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## An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-(4-Methoxy-2-nitrophenyl)acetamide**, with CAS Number 119-81-3, is a nitro-substituted aromatic acetamide derivative.<sup>[1]</sup> It serves as a key intermediate in the synthesis of various heterocyclic systems, including thiadiazoles, piperazinediones, and quinoxalines, making it a valuable building block in medicinal and organic chemistry.<sup>[1]</sup> Structurally, the molecule features a central phenyl ring with a methoxy group at the para-position and a nitro group at the ortho-position relative to the acetamide moiety.<sup>[1]</sup> This substitution pattern contributes to its distinct electronic and steric properties.<sup>[1]</sup> Crystallographic studies have revealed a significantly non-planar geometry due to intramolecular steric effects and hydrogen bonding.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its structural characteristics.

### Core Physical and Chemical Properties

The fundamental properties of **N-(4-Methoxy-2-nitrophenyl)acetamide** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	N-(4-methoxy-2-nitrophenyl)acetamide	[1][3]
CAS Number	119-81-3	[1][3][4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	210.19 g/mol	[1][2]
InChI Key	QGEGALJODBPGR-UHFFFAOYSA-N	[1][3]

Physical Property	Value	Source(s)
Appearance	Yellow to orange to brown crystals or powder.	[3]
Melting Point	117-118 °C	[4][5]
Boiling Point	433.8 °C at 760 mmHg	[5]
Density	1.327 g/cm <sup>3</sup>	[5]
Flash Point	216.1 °C	[5]
Vapor Pressure	9.99E-08 mmHg at 25 °C	[5]
Storage Temperature	0-5 °C	

## Structural and Crystallographic Data

X-ray diffraction analysis reveals that **N-(4-Methoxy-2-nitrophenyl)acetamide** is significantly non-planar. The deviation from planarity is described by the torsion angles of the substituent groups relative to the central phenyl ring.[2][6] An intramolecular N—H···O hydrogen bond is observed between the acetamido NH group and an oxygen atom of the nitro group.[2][6]

Crystallographic Parameter	Value	Source(s)
Crystal System	Monoclinic	[2]
Space Group	P2 <sub>1</sub> /n	[2]
Methoxy Group Torsion Angle (C—C—O—C)	6.1 (5)°	[2][6]
Nitro Group Torsion Angle (O— N—C—C)	-12.8 (5)°	[2]
Acetamido Group Torsion Angle (C—N—C—C)	25.4 (5)°	[2][6]

## Chemical Reactivity

**N-(4-Methoxy-2-nitrophenyl)acetamide** can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form other nitrated products when reacted with cellular oxidants like hypochlorite and peroxynitrite.[1]
- Reduction: The nitro group can be reduced to form the corresponding amine, a common transformation in the synthesis of more complex molecules.[1]
- Substitution: The compound can undergo substitution reactions, particularly involving the nitro and methoxy groups.[1]

## Experimental Protocols

### Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

The compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1][2][6]

Materials:

- 4-methoxy-2-nitroaniline (3.36 g, 20 mmol)[1][2]
- Acetic anhydride (2.46 g, 24 mmol)[1][2]

- Glacial acetic acid (30 ml)[1][2]

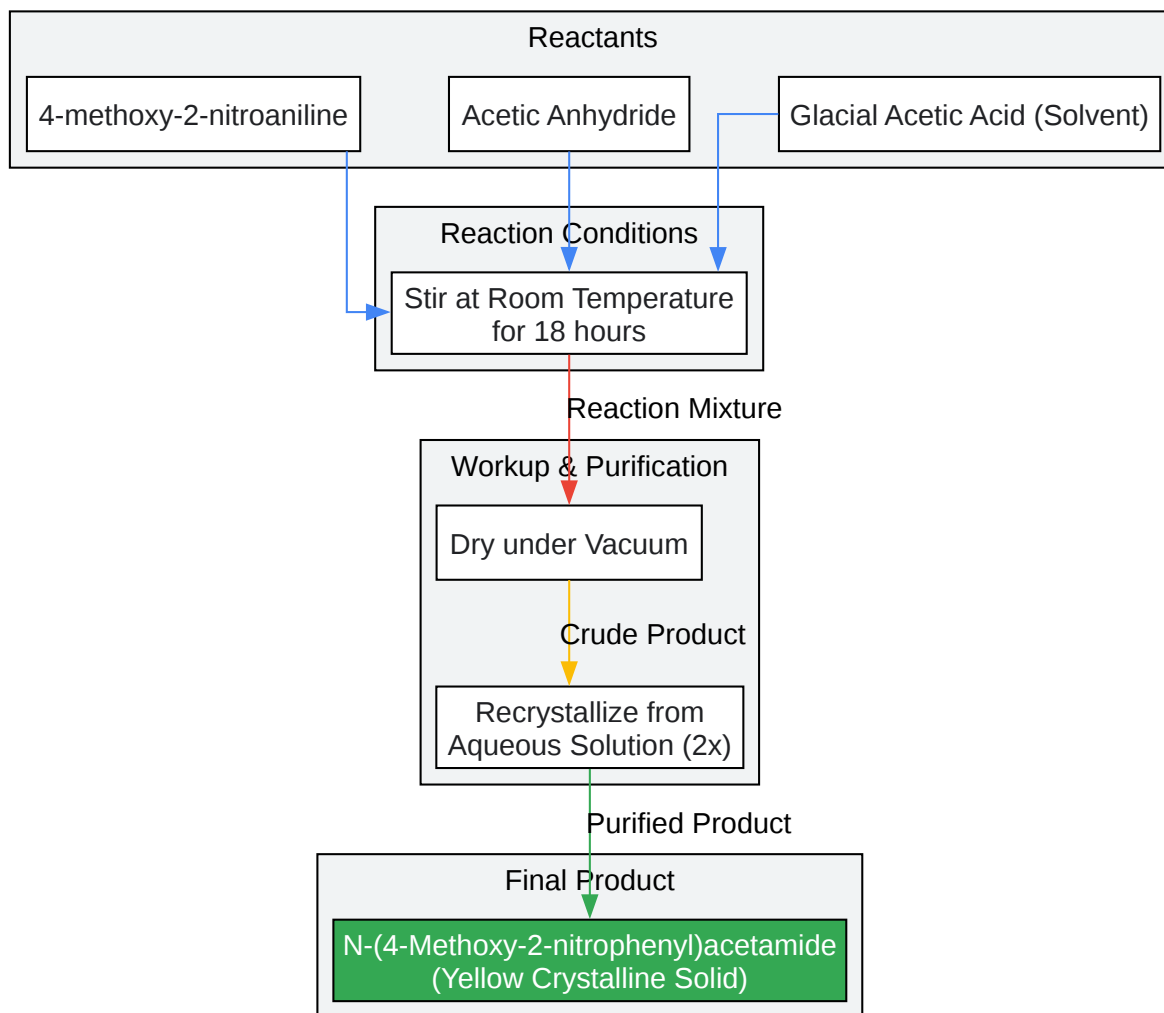
Procedure:

- A solution of 4-methoxy-2-nitroaniline in glacial acetic acid is prepared.[2]
- Acetic anhydride is added to the solution.[2]
- The reaction mixture is stirred continuously for 18 hours at room temperature.[1][2]
- After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1][2]
- The resulting residue, crude **N-(4-methoxy-2-nitrophenyl)acetamide**, is purified by recrystallization twice from an aqueous solution.[2][7]
- Single crystals, appearing as yellow laths, can be grown by slow cooling of a hot, nearly saturated aqueous solution of the purified compound.[2][7]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **N-(4-Methoxy-2-nitrophenyl)acetamide**.

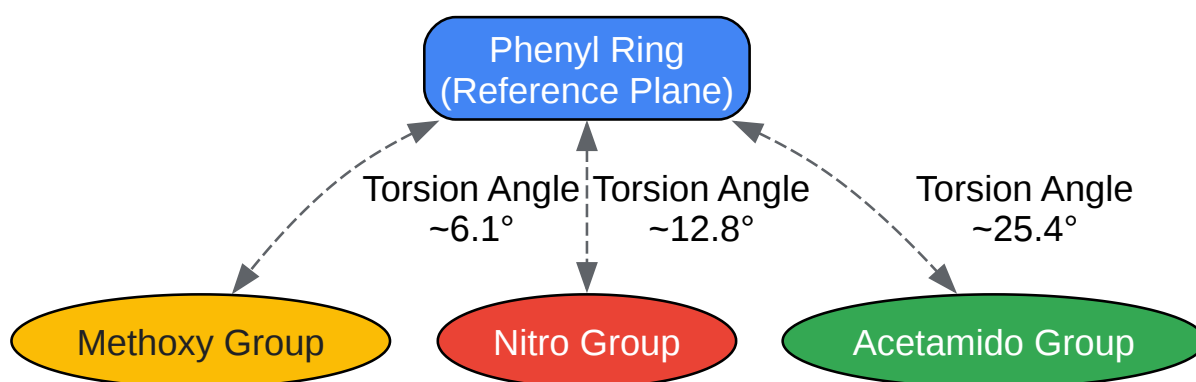


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Caption: Synthesis workflow for **N-(4-Methoxy-2-nitrophenyl)acetamide**.

## Molecular Structure Relationships

This diagram shows the non-planar relationship between the substituents and the central phenyl ring, as defined by their respective torsion angles from crystallographic data.



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Caption: Torsional angles of substituents on the phenyl ring.

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- To cite this document: BenchChem. [N-(4-Methoxy-2-nitrophenyl)acetamide physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140486#n-4-methoxy-2-nitrophenyl-acetamide-physical-and-chemical-properties]

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